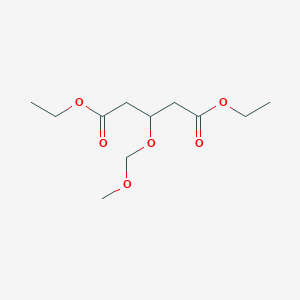
Diethyl 3-(methoxymethoxy)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(methoxymethoxy)pentanedioate is an organic compound with the molecular formula C11H20O6. It is a diester derivative of pentanedioic acid, featuring a methoxymethoxy group attached to the third carbon of the pentanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-(methoxymethoxy)pentanedioate can be synthesized through the esterification of 3-(methoxymethoxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-(methoxymethoxy)pentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3-(methoxymethoxy)pentanedioic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-(methoxymethoxy)pentanedioic acid.
Reduction: 3-(methoxymethoxy)pentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3-(methoxymethoxy)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 3-(methoxymethoxy)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the methoxymethoxy moiety provide sites for chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl pentanedioate: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
Dimethyl 3-(methoxymethoxy)pentanedioate: Similar structure but with methyl esters instead of ethyl esters, affecting its physical properties and reactivity.
Diethyl 2-(methoxymethoxy)pentanedioate: The methoxymethoxy group is attached to the second carbon, leading to different reactivity patterns.
Uniqueness
Diethyl 3-(methoxymethoxy)pentanedioate is unique due to the presence of the methoxymethoxy group at the third carbon, which imparts distinct chemical properties and reactivity. This structural feature allows for specific applications in synthesis and research that are not possible with other similar compounds.
Propiedades
Número CAS |
161952-03-0 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
diethyl 3-(methoxymethoxy)pentanedioate |
InChI |
InChI=1S/C11H20O6/c1-4-15-10(12)6-9(17-8-14-3)7-11(13)16-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
DLAGNIFQLGJPLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OCC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


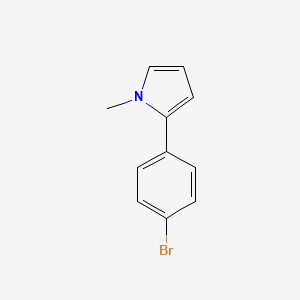
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)


![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
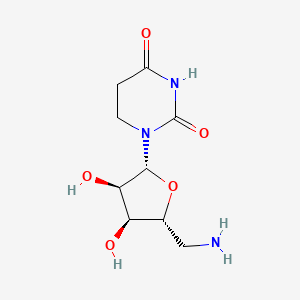
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
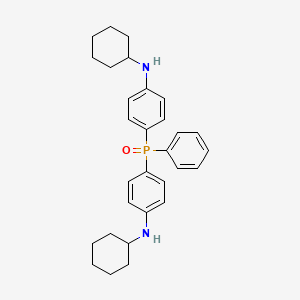
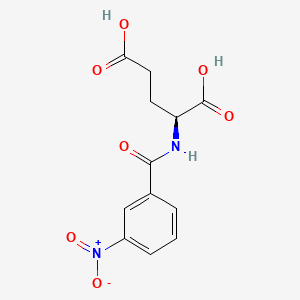
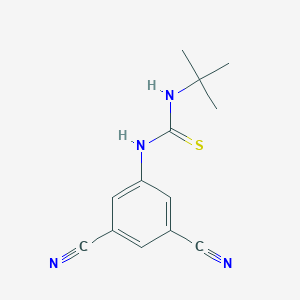
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
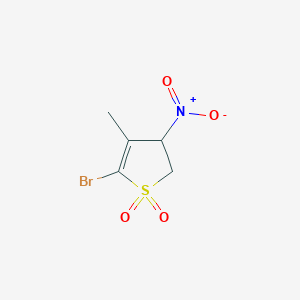
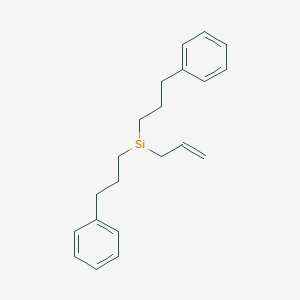
![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
